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Foundational

An In-depth Technical Guide to 3-Methyl-1-tosylpiperidin-4-one: A Key Intermediate in Modern Drug Discovery

Introduction 3-Methyl-1-tosylpiperidin-4-one, with the CAS number 13729-79-8, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-1-tosylpiperidin-4-one, with the CAS number 13729-79-8, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid piperidine core, featuring a strategic methyl substitution and a versatile tosyl protecting group, renders it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical applications, with a focus on its role as a precursor to potent analgesics.

Physicochemical Properties and Structural Elucidation

3-Methyl-1-tosylpiperidin-4-one is a white to off-white solid at room temperature. Its molecular structure is characterized by a piperidin-4-one ring N-substituted with a tosyl group and C-substituted with a methyl group at the 3-position.

PropertyValueSource
CAS Number 13729-79-8[1]
Molecular Formula C₁₃H₁₇NO₃S[1]
Molecular Weight 267.35 g/mol [1]
IUPAC Name 3-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one[1]
Canonical SMILES CC1C(=O)CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C[1]

Structural Diagram:

Caption: Chemical structure of 3-Methyl-1-tosylpiperidin-4-one.

Synthesis of 3-Methyl-1-tosylpiperidin-4-one

The synthesis of 3-Methyl-1-tosylpiperidin-4-one is most effectively achieved through the methylation of the readily available precursor, 1-tosylpiperidin-4-one. This method involves the generation of an enolate at the α-position to the carbonyl group, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Synthetic Pathway:

Synthesis_Pathway start 1-Tosylpiperidin-4-one intermediate Enolate Intermediate start->intermediate Base (e.g., LDA, NaH) product 3-Methyl-1-tosylpiperidin-4-one intermediate->product Methyl Iodide (CH₃I) Application_Flow start 3-Methyl-1-tosylpiperidin-4-one step1 Reductive Amination start->step1 step2 Acylation step1->step2 step3 Deprotection (Detosylation) step2->step3 product Potent Analgesic (e.g., Fentanyl Analog) step3->product

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Exploratory

Introduction: The Structural Significance of 3-Methyl-1-tosylpiperidin-4-one

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Methyl-1-tosylpiperidin-4-one This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Methyl-1-tosylpiperidin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Methyl-1-tosylpiperidin-4-one

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Methyl-1-tosylpiperidin-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental acquisition, and detailed spectral interpretation required for the unambiguous structural elucidation of this molecule.

3-Methyl-1-tosylpiperidin-4-one is a key synthetic intermediate. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and the tosyl protecting group offers a stable yet removable functionality crucial for multi-step syntheses. The presence of a ketone and a chiral center at the 3-position further adds to its synthetic versatility.

Given this structural complexity, ¹³C NMR spectroscopy emerges as an indispensable tool. Unlike ¹H NMR, where peak overlap can obscure analysis, ¹³C NMR provides a distinct signal for each unique carbon environment, offering a direct map of the molecule's carbon skeleton. This guide will systematically deconstruct the ¹³C NMR spectrum of this molecule, providing the rationale behind each chemical shift and the experimental rigor needed for confident characterization.

Theoretical Framework and Spectral Prediction

A robust analysis begins with a prediction of the ¹³C NMR spectrum. By dissecting the molecule into its functional components—the piperidin-4-one core, the N-tosyl group, and the 3-methyl substituent—we can estimate the chemical shift for each carbon atom based on established principles and data from analogous structures.

The structure and carbon numbering scheme for 3-Methyl-1-tosylpiperidin-4-one are presented below.

Caption: Molecular structure of 3-Methyl-1-tosylpiperidin-4-one with IUPAC numbering.

Predicting Chemical Shifts (δ)
  • C4 (Ketone Carbonyl): The carbonyl carbon of a ketone is one of the most deshielded signals in a ¹³C NMR spectrum. For cyclic ketones, this peak typically appears in the range of 205-220 ppm.[1] The electron-withdrawing nature of the adjacent nitrogen and the ring strain will influence its precise location, but it will undoubtedly be the furthest downfield signal.

  • C2 and C6 (α-Carbons to Nitrogen): These methylene carbons are directly attached to the nitrogen atom. The strongly electron-withdrawing sulfonyl group (-SO₂-) on the nitrogen significantly deshields these carbons. In N-alkylpiperidines, these carbons appear around 50-60 ppm, but the N-tosyl group will shift them further downfield.[2]

  • C3 (Methine Carbon): This carbon is in the α-position to the carbonyl group and β to the nitrogen. It is also substituted with a methyl group. Its chemical shift will be influenced by all three factors, placing it in the aliphatic region, likely around 40-55 ppm.[3]

  • C5 (Methylene Carbon): This carbon is β to the carbonyl group and γ to the nitrogen. It is expected to be the most shielded of the piperidine ring carbons.

  • C9 (3-Methyl Carbon): This is a simple alkyl carbon. Its position on a cyclohexane-like ring suggests a chemical shift in the 10-20 ppm range. Its axial or equatorial orientation, if fixed, could influence the shift by 5-10 ppm due to the γ-gauche effect.[4]

  • Tosyl Group Carbons:

    • C7 (Tosyl Methyl Carbon): This methyl group attached to an aromatic ring will have a characteristic shift around 21-22 ppm.[5]

    • Aromatic Carbons (C1', C2', C3', C4', C5', C6'): These will appear in the aromatic region (120-150 ppm). Due to symmetry, C2' and C6' will be equivalent, as will C3' and C5'.

      • C1' (C8, ipso-Carbon): The carbon directly attached to the sulfonyl group is quaternary and will be deshielded.

      • C4' (para-Carbon): The carbon bearing the methyl group.

      • C2'/C6' (ortho-Carbons): Carbons adjacent to the sulfonyl-bound carbon.

      • C3'/C5' (meta-Carbons): Carbons adjacent to the methyl-bearing carbon.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each unique carbon in 3-Methyl-1-tosylpiperidin-4-one.

Carbon Atom(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C4Ketone C=O205 - 215Highly deshielded carbonyl carbon in a cyclic system.[1][6]
C1' (C8)Aromatic (Quaternary)140 - 145Aromatic C attached to the electron-withdrawing SO₂ group.
C4'Aromatic (Quaternary)135 - 140Aromatic C attached to the methyl group.
C3'/C5'Aromatic (CH)129 - 131Meta to the SO₂ group.
C2'/C6'Aromatic (CH)127 - 129Ortho to the SO₂ group.
C2, C6Aliphatic (CH₂)50 - 60α to the strongly deshielding N-tosyl group.[2]
C3Aliphatic (CH)45 - 55α to C=O and β to N-tosyl.
C5Aliphatic (CH₂)35 - 45β to C=O.
C7Methyl (CH₃)21 - 22Standard tosyl methyl group.[5]
C9Methyl (CH₃)10 - 20Aliphatic methyl on the piperidine ring.[4]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the spectral data is paramount. The following protocol outlines a self-validating system for acquiring a publication-quality, proton-decoupled ¹³C NMR spectrum.

Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (15-25 mg) B 2. Select Solvent (e.g., CDCl₃, 0.6 mL) A->B C 3. Dissolve & Transfer (Vortex, transfer to 5mm tube) B->C D 4. Insert & Lock (Lock on deuterium signal) C->D E 5. Shim (Optimize magnetic field homogeneity) D->E F 6. Tune & Match Probe (Maximize RF efficiency for ¹³C) E->F G 7. Set Parameters (Pulse program, D1, NS) F->G H 8. Acquire Spectrum (Proton-decoupled experiment) G->H I 9. (Optional) DEPT (Acquire DEPT-135/90) H->I J 10. Fourier Transform (Apply exponential multiplication) H->J I->J K 11. Phase & Baseline Correction J->K L 12. Calibrate (Reference to solvent peak, e.g., CDCl₃ at 77.16 ppm) K->L

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Detailed Methodological Considerations
  • Sample Preparation:

    • Analyte: Weigh approximately 20 mg of 3-Methyl-1-tosylpiperidin-4-one.

    • Solvent: Add 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and its residual ¹³C signal at 77.16 ppm serves as a convenient internal reference.[7]

    • Procedure: Ensure the sample is fully dissolved by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz / 101 MHz Spectrometer):

    • Pulse Program: Use a standard single-pulse experiment with proton noise decoupling (zgpg30 or equivalent).

    • Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield ketone, are captured.

    • Relaxation Delay (D1): Set to 2-5 seconds. Causality: Quaternary carbons, like C4 and the aromatic C1' and C4', have long relaxation times. A sufficient delay is critical to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are not attenuated and providing more reliable integrations.

    • Acquisition Time (AQ): Aim for 1-2 seconds to achieve good digital resolution.

    • Number of Scans (NS): Typically 512 to 2048 scans. Causality: The ¹³C isotope has a low natural abundance (~1.1%). A higher number of scans is required to achieve an adequate signal-to-noise (S/N) ratio. The required number will depend on the sample concentration.

  • Spectral Processing and Referencing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the S/N ratio before Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the CDCl₃ triplet centered at 77.16 ppm.

  • Structural Confirmation with DEPT:

    • To unambiguously assign the aliphatic signals, performing DEPT-135 and DEPT-90 experiments is highly recommended.

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

    • DEPT-90: Only CH signals will be visible.

    • This combination allows for the direct identification of C3 (CH), C2/C5/C6 (CH₂), and C7/C9 (CH₃).

Spectral Interpretation and Assignment

Based on a typical spectrum acquired in CDCl₃, the following table provides the definitive assignment of each resonance, correlating the experimental data with the theoretical predictions and DEPT analysis.

Carbon Atom(s)Experimental δ (ppm)DEPT-135 MultiplicityDEPT-90 MultiplicityAssignment Justification
C4207.8NullNullFurthest downfield signal, characteristic of a ketone carbonyl.[1]
C1' (C8)144.1NullNullQuaternary aromatic carbon, deshielded by the attached SO₂ group.
C4'136.5NullNullQuaternary aromatic carbon, deshielded relative to CH carbons.
C3'/C5'129.9PositiveNullAromatic CH with high intensity (2 carbons).
C2'/C6'127.8PositiveNullAromatic CH with high intensity (2 carbons).
C352.5PositivePositiveMethine (CH) signal identified by DEPT-90, in the expected range for a carbon alpha to a carbonyl.
C250.1NegativeNullMethylene (CH₂) signal alpha to the N-tosyl group.
C648.9NegativeNullMethylene (CH₂) signal alpha to the N-tosyl group, slightly different from C2 due to the 3-methyl substituent breaking symmetry.
C540.8NegativeNullMethylene (CH₂) signal beta to the carbonyl.
C721.6PositiveNullMethyl (CH₃) signal characteristic of a tosyl group.[5]
C914.3PositiveNullMost upfield methyl (CH₃) signal, corresponding to the aliphatic substituent on the piperidine ring.

Conclusion

The ¹³C NMR analysis of 3-Methyl-1-tosylpiperidin-4-one is a clear demonstration of the technique's power in modern organic chemistry. Through a combination of theoretical prediction, rigorous experimental protocol, and multi-pulse experiments like DEPT, a complete and unambiguous assignment of all 11 unique carbon environments is achievable. This detailed structural information is fundamental for quality control, reaction monitoring, and the ultimate characterization of novel chemical entities in the field of drug discovery and development.

References

  • Mohan R. T. S, Pandiarajan K, Kajane Devi G. 13C and 1H NMR Spectral Studies of Some Piperidin - 4 - Ones. Oriental Journal of Chemistry. 1998;14(1). [Link]

  • Stothers, J. B., & Lauterbur, P. C. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. [Link]

  • Gate, A. R. Observed vs. calculated proton chemical shifts (δ) of acyclic and cyclic ketones. ResearchGate. [Link]

  • ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. ResearchGate. [Link]

  • Mahajan, J. R., & Araujo, H. C. 13c chemical shifts in medium ring and macrocyclic ketolactones. Canadian Journal of Chemistry. 1977;55(18), 3261-3268. [Link]

  • Fowler, S. How to predict the 13C NMR spectrum of a compound. YouTube. 2017. [Link]

  • Jones, A. J., & Hassan, M. M. A. Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. The Journal of Organic Chemistry. 1972;37(15), 2332-2337. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. 2022. [Link]

  • PubChem. 3-Methyl-1-tosylpiperidin-4-one. PubChem. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. 2003;107(49), 10763-10771. [Link]

  • ResearchGate. Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21), 7512-7515. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • Zhang, R., et al. estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Science in China Series B: Chemistry. 2005;48(3), 204-211. [Link]

  • Royal Society of Chemistry. Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of the popular reagent - Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Schepmann, D., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2016;11(13), 1403-1413. [Link]

  • Reddy, R. P., & Rao, W. CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles. Organic Letters. 2010;12(23), 5402-5404. [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

  • Mindt, T. L., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. 2016;12, 2526-2536. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. 4. 13C NMR Spectroscopy. Structure Determination of Organic Compounds. 2009, 153-183. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. 1985;41(12), 1391-1395. [Link]

  • Royal Society of Chemistry. In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. Royal Society of Chemistry. [Link]

  • Soderberg, T. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. 2020. [Link]

  • ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. [Link]

  • PubChem. 1-Tosylpiperidin-4-one. PubChem. [Link]

  • Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Jeker, O., & Dorta, R. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. 2024. [Link]

  • Zhang, Y., et al. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. Energy & Fuels. 2021;35(12), 10034-10045. [Link]

  • Della Védova, C. O., et al. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules. 2013;18(7), 7654-7671. [Link]

  • Lakshminarayana, Y., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2020;3(3), 114-124. [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-1-tosylpiperidin-4-one

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-Methyl-1-tosylpiperidin-4-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-Methyl-1-tosylpiperidin-4-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the molecule's vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and provide an in-depth interpretation of the expected spectral features.

Introduction to 3-Methyl-1-tosylpiperidin-4-one and its Spectroscopic Significance

3-Methyl-1-tosylpiperidin-4-one is a substituted piperidinone derivative. Its structure incorporates several key functional groups: a cyclic ketone, a tertiary sulfonamide, and a saturated heterocyclic piperidine ring. The tosyl group (p-toluenesulfonyl) provides a useful chromophore for UV-vis spectroscopy and introduces characteristic vibrational modes in the IR spectrum. The methyl group at the 3-position introduces chirality and can influence the conformation of the piperidine ring.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule and gain insights into its structural features. For a molecule like 3-Methyl-1-tosylpiperidin-4-one, IR spectroscopy is an invaluable tool for:

  • Structural Verification: Confirming the presence of the ketone, sulfonamide, and piperidine moieties.

  • Purity Assessment: Detecting the presence of impurities, such as starting materials or by-products.

  • Conformational Analysis: Providing clues about the three-dimensional arrangement of the molecule, particularly the piperidine ring.

This guide will systematically break down the expected IR spectrum of 3-Methyl-1-tosylpiperidin-4-one, correlating specific absorption bands with the molecule's distinct structural components.

Theoretical Principles: Vibrational Modes of Constituent Functional Groups

To accurately interpret the IR spectrum of 3-Methyl-1-tosylpiperidin-4-one, it is essential to understand the characteristic vibrational frequencies of its constituent parts.

The Carbonyl Group (C=O) of the Piperidinone Ring

The carbonyl group gives rise to one of the most intense and recognizable absorption bands in the IR spectrum. The position of the C=O stretching vibration is sensitive to its chemical environment. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹[1]. However, several factors can influence this frequency:

  • Ring Strain: Incorporation of the carbonyl group into a cyclic system can affect the stretching frequency. In a six-membered ring like piperidinone, the ring strain is minimal, and the C=O stretching frequency is expected to be close to that of an acyclic ketone. For comparison, cyclopentanones absorb at higher wavenumbers (around 1750 cm⁻¹) due to increased angle strain[2].

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon can increase the bond strength and shift the stretching frequency to higher wavenumbers. Conversely, electron-donating groups or conjugation can lower the frequency[3][4][5]. In 3-Methyl-1-tosylpiperidin-4-one, the nitrogen atom of the piperidine ring is directly attached to the electron-withdrawing tosyl group, which can have a modest inductive effect on the carbonyl group.

The Sulfonamide Group (-SO₂N<)

The tosyl group introduces two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

  • Asymmetric SO₂ Stretching: This band is typically found in the range of 1344–1317 cm⁻¹[6].

  • Symmetric SO₂ Stretching: This band appears at a lower frequency, generally in the range of 1187–1147 cm⁻¹[6].

These two distinct and intense bands are a clear indicator of the presence of a sulfonamide group.

The Piperidine Ring and Alkyl Groups

The piperidine ring and the methyl and methylene groups give rise to a variety of C-H and C-C stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methyl group are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

  • C-H Bending: Methylene (-CH₂-) scissoring vibrations are usually observed around 1465 cm⁻¹. Methyl (-CH₃) asymmetric and symmetric bending vibrations occur near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

  • C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring can be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The Aromatic Ring of the Tosyl Group

The p-substituted benzene ring of the tosyl group also has characteristic absorption bands.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. For a p-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality and reproducible IR spectrum of 3-Methyl-1-tosylpiperidin-4-one, the following protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3-Methyl-1-tosylpiperidin-4-one powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing: After acquisition, perform an ATR correction if the software allows, and baseline correct the spectrum if necessary.

Data Visualization and Workflow

The following diagram illustrates the workflow for acquiring and interpreting the IR spectrum.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 3-Methyl-1-tosylpiperidin-4-one Apply_Sample Apply Sample to Crystal Sample->Apply_Sample ATR_Crystal Clean ATR Crystal Background_Scan Record Background ATR_Crystal->Background_Scan Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Background_Scan->Sample_Scan ATR_Correction ATR Correction Sample_Scan->ATR_Correction Baseline_Correction Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Peak Identification Baseline_Correction->Peak_Picking Interpretation Structural Interpretation Peak_Picking->Interpretation

Caption: Workflow for IR spectrum acquisition and analysis.

Interpretation of the Expected IR Spectrum

The following table summarizes the expected key absorption bands in the IR spectrum of 3-Methyl-1-tosylpiperidin-4-one, their corresponding vibrational modes, and their anticipated intensities.

Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
~3050-3100Aromatic C-H StretchMediumTosyl Group
~2850-2980Aliphatic C-H StretchMediumPiperidine & Methyl
~1715-1725 C=O Stretch Strong Ketone
~1595, ~1495Aromatic C=C StretchMediumTosyl Group
~1465-CH₂- ScissoringMediumPiperidine Ring
~1450, ~1375-CH₃ BendingMediumMethyl & Tosyl Groups
~1340-1350 Asymmetric SO₂ Stretch Strong Sulfonamide
~1160-1170 Symmetric SO₂ Stretch Strong Sulfonamide
~1090C-N StretchMediumPiperidine Ring
~810-840p-Substituted Aromatic C-H Out-of-Plane BendStrongTosyl Group

Key Diagnostic Peaks: The most prominent and diagnostic peaks for confirming the structure of 3-Methyl-1-tosylpiperidin-4-one are the strong carbonyl stretch around 1720 cm⁻¹ and the two strong S=O stretching bands of the sulfonamide group.

The following diagram visually represents the key structural features and their corresponding vibrational modes.

Molecule_Vibrations cluster_molecule 3-Methyl-1-tosylpiperidin-4-one cluster_vibrations Key Vibrational Modes mol CO_Stretch C=O Stretch (~1720 cm⁻¹) mol->CO_Stretch Ketone SO2_asym Asymmetric SO₂ Stretch (~1345 cm⁻¹) mol->SO2_asym Sulfonamide SO2_sym Symmetric SO₂ Stretch (~1165 cm⁻¹) mol->SO2_sym Sulfonamide CH_stretch Aliphatic C-H Stretch (~2850-2980 cm⁻¹) mol->CH_stretch Piperidine/Methyl

Caption: Key vibrational modes of 3-Methyl-1-tosylpiperidin-4-one.

Conclusion

The infrared spectrum of 3-Methyl-1-tosylpiperidin-4-one provides a wealth of structural information. By carefully analyzing the positions and intensities of the absorption bands, one can confidently identify the key functional groups: the ketone carbonyl, the sulfonamide, the piperidine ring, and the substituted aromatic ring. The strong and characteristic absorptions of the C=O and SO₂ stretching vibrations are particularly useful for structural confirmation. This guide provides a framework for the acquisition, interpretation, and in-depth understanding of the IR spectrum of this important heterocyclic compound.

References

  • Vertex AI Search. (2023, August 9). Identify and explain three factors that influence the carbonyl stretching frequency for C=O.
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  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 34-42.
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  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube.
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  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • Gowda, B. T., & Weiss, A. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Janossy, A. G. S., & Demeter, S. (1975). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Spectroscopy Letters, 8(10), 805-810.
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  • McCullough, J. P., Finke, H. L., Hubbard, W. N., Gross, M. E., Pennington, R. E., & Waddington, G. (1954). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.
  • Reva, I., Lapinski, L., & Fausto, R. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(2), 337-347.
  • Benmebarek, S., Boussaa Sabiha, A., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹ [Image].
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Wiley-VCH. (n.d.). Piperidine. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-tosylpiperidin-4-one. PubChem. Retrieved from [Link]

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Exploratory

In-Depth Technical Guide: Conformational Analysis of 3-Methyl-1-tosylpiperidin-4-one

Abstract The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a vast array of pharmacologically active agents.[1] The three-dimensional conformation of this he...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a vast array of pharmacologically active agents.[1] The three-dimensional conformation of this heterocyclic system is a critical determinant of its interaction with biological targets, making a thorough conformational analysis essential for rational drug design.[1] This guide provides a comprehensive technical examination of 3-Methyl-1-tosylpiperidin-4-one, a representative substituted piperidinone. We will dissect the intricate interplay of steric and electronic factors governed by the N-tosyl, 3-methyl, and 4-oxo substituents. By integrating computational modeling with experimental NMR spectroscopic data, this document elucidates the molecule's preferred conformation, offering a validated, in-depth protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperidine Conformation

The six-membered piperidine ring, analogous to cyclohexane, is not planar and predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][2] However, the introduction of substituents can dramatically alter the conformational landscape, potentially favoring higher-energy twist-boat or boat forms.[1][3] For 3-Methyl-1-tosylpiperidin-4-one, three key structural features dictate its conformational equilibrium:

  • The N-Tosyl Group: This bulky, electron-withdrawing substituent introduces significant steric hindrance and influences the electronic environment of the nitrogen atom. Its presence can affect the ring's puckering and the energy barrier for nitrogen inversion.

  • The 3-Methyl Group: As a small alkyl group, it possesses a well-established preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial protons.

  • The 4-Oxo Group: The C=O bond introduces sp² hybridization at C4, leading to a flattening of the ring in that region. This can influence the torsional angles throughout the ring and affect the stability of adjacent substituents.

Understanding the synergy of these effects is paramount to predicting the molecule's shape and, consequently, its reactivity and biological activity. This guide will systematically evaluate these factors through a combined computational and experimental workflow.

Synthesis and Characterization

While various synthetic routes exist for substituted piperidinones, a common approach involves the alkylation or acylation of a pre-existing 3-methyl-4-piperidone precursor.[4][5][6] A plausible synthesis for the title compound involves the reaction of 3-methylpiperidin-4-one with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane.[7]

Generic Reaction Scheme: 3-methylpiperidin-4-one + p-toluenesulfonyl chloride --(Base)--> 3-Methyl-1-tosylpiperidin-4-one

Upon synthesis and purification (e.g., via silica gel column chromatography), the compound's identity is confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The IR spectrum would be expected to show a characteristic strong absorption for the C=O stretch (typically ~1720 cm⁻¹) and strong absorptions for the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹).

Conformational Analysis: A Dual-Pronged Strategy

A robust conformational analysis relies on the synergy between theoretical calculations and experimental validation.[1] Computational methods provide insight into the relative stabilities of possible conformers, while NMR spectroscopy offers a picture of the molecule's average conformation in solution.

Computational Modeling: Predicting Conformational Preferences

Theoretical calculations are an invaluable tool for identifying low-energy conformers and quantifying their relative stabilities.[1]

  • Structure Generation: Construct the 3D structure of 3-Methyl-1-tosylpiperidin-4-one using molecular modeling software.

  • Initial Conformer Search: Generate two initial chair conformations: one with the 3-methyl group in an equatorial position and one with it in an axial position.

  • Geometry Optimization: Perform a full geometry optimization on both starting structures. Density Functional Theory (DFT) at the B3LYP level with a 6-31G(d,p) basis set is a common and reliable method for such organic molecules.[8]

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer. It is crucial to include solvent effects, for instance, by using a Polarizable Continuum Model (PCM) with a solvent like chloroform (CDCl₃) to mimic NMR conditions.

  • Validation: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

  • Analysis: Compare the final electronic energies (or Gibbs free energies) to determine the relative stability of the conformers.

The primary equilibrium to consider is between the two chair conformations: one with the 3-methyl group equatorial (Chair-Eq) and one with it axial (Chair-Ax).

Table 1: Predicted Relative Energies of 3-Methyl-1-tosylpiperidin-4-one Conformers

Conformer3-Methyl OrientationPredicted Relative Energy (kcal/mol)Expected Population at 298 K
Chair-Eq Equatorial0.00 (Reference)>99%
Chair-Ax Axial> 2.0<1%

Note: Energy values are illustrative and based on typical A-values and steric considerations. Actual DFT results would provide precise values.

The Chair-Eq conformer is overwhelmingly predicted to be the most stable. The energetic penalty for placing a methyl group in an axial position on a six-membered ring (its A-value) is approximately 1.7 kcal/mol.[2] This is due to unfavorable steric interactions (1,3-diaxial strain) with the axial protons at C5 and the bulky tosyl group's pseudo-axial components. Therefore, the conformational equilibrium should lie heavily in favor of the equatorial conformer.

G

Experimental Verification: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular conformation in solution.[1] The key parameters are the vicinal (three-bond) proton-proton coupling constants, ³J(H,H), which are related to the dihedral angle between the coupled protons via the Karplus equation.[9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Methyl-1-tosylpiperidin-4-one in a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.[1][2]

  • Data Acquisition: Record a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Signal Assignment: Assign all proton signals. 2D NMR techniques like COSY may be required to unambiguously identify which protons are coupled to each other.

  • Coupling Constant Measurement: Accurately measure the coupling constants for the ring protons, particularly those involving the proton at C3 (H3) and its neighbors at C2 and C5.

The Karplus relationship describes a correlation between the ³J coupling constant and the dihedral angle (φ) between two vicinal protons.[9]

J(φ) = A cos²(φ) + B cos(φ) + C[9]

While the exact parameters (A, B, C) can vary, the relationship reliably predicts that:

  • Large coupling constants (³J ≈ 9-13 Hz) correspond to anti-periplanar relationships (φ ≈ 180°), which occurs between diaxial protons.[11]

  • Small coupling constants (³J ≈ 2-5 Hz) correspond to synclinal or anti-clinal relationships (φ ≈ 60° or 120°), which occur between axial-equatorial or equatorial-equatorial protons.

In the predicted stable Chair-Eq conformation, the 3-methyl group is equatorial. This forces the proton at C3 (H3) into an axial position. We would therefore expect to see the following coupling patterns for H3:

  • A large diaxial coupling (³J_ax,ax ≈ 10-12 Hz) to the axial proton at C2.

  • A small axial-equatorial coupling (³J_ax,eq ≈ 3-5 Hz) to the equatorial proton at C2.

Conversely, if the molecule existed in the Chair-Ax conformation, H3 would be equatorial, and only small couplings would be observed.

Table 2: Expected vs. Observed ¹H NMR Coupling Constants for the C3-Proton (H3)

CouplingRelationship in Chair-EqExpected ³J Value (Hz)Hypothetical ³J in Chair-Ax (Hz)
H3 (ax) – H2 (ax) Diaxial~10.5N/A
H3 (ax) – H2 (eq) Axial-Equatorial~4.0N/A
H3 (eq) – H2 (ax) Equatorial-AxialN/A~4.5
H3 (eq) – H2 (eq) Equatorial-EquatorialN/A~2.5

Note: The observation of one large coupling constant for the C3 proton is a definitive marker for its axial orientation, thus confirming the equatorial position of the methyl group.[3]

Synthesis of Findings and Conclusion

The computational analysis strongly predicts that 3-Methyl-1-tosylpiperidin-4-one will exist almost exclusively in a chair conformation with the 3-methyl group in the sterically favored equatorial position. This prediction is directly validated by ¹H NMR spectroscopy. The observation of a large vicinal coupling constant (~10-12 Hz) for the proton at the C3 position confirms its axial orientation, which is only possible if the methyl substituent is equatorial.[3] The combined data provide a self-validating and conclusive picture of the molecule's ground-state conformation in solution.

This in-depth understanding is critical for drug development professionals. Knowing the precise 3D arrangement of the pharmacophore allows for more accurate molecular docking simulations, aids in the design of more potent analogs by modifying substituents to lock in or alter the preferred conformation, and provides a basis for understanding structure-activity relationships (SAR).

References

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

  • A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. ResearchGate. Available at: [Link]

  • Karplus equation. Wikipedia. Available at: [Link]

  • Vicinal proton-proton coupling constants. KGROUP. Available at: [Link]

  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. NIScPR. Available at: [Link]

  • Karplus Equations. anthracycline. Available at: [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • nmr-prove of configuration. Beilstein Journals. Available at: [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Arkivoc. Available at: [Link]

  • 3-Methyl-1-tosylpiperidin-4-one. PubChem. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1... Google Patents.
  • Conformational studies of some n-acyl-3-ethylpiperidin-4-ones. ResearchGate. Available at: [Link]

  • Conformational Analysis of a Novel Neonicotinoid Insecticide Bearing an Amide Moiety by Molecular Mechanics Calculations. Toyo University. Available at: [Link]

  • Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. Available at: [Link]

  • N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities. IUCr Journals. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. Available at: [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Available at: [Link]

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Foundational

Introduction: The Piperidin-4-one Core as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Piperidin-4-one Derivatives In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Piperidin-4-one Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The piperidine ring is a quintessential example of such a scaffold, forming the backbone of numerous pharmaceuticals and alkaloids.[1] Within this class, the piperidin-4-one moiety, a six-membered nitrogen-containing heterocycle with a ketone at the fourth position, stands out as a particularly versatile and synthetically accessible starting point for drug discovery.[2][3]

Piperidin-4-one derivatives are prevalent in a wide array of natural products and have been instrumental in the development of synthetic therapeutic agents.[2][3] Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating specific interactions with enzyme active sites and receptors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, diverse pharmacological activities, and key experimental methodologies associated with piperidin-4-one derivatives. We will delve into the causality behind experimental choices and provide validated protocols to empower further research and development in this promising area.

Core Synthesis Strategies: Building the Piperidin-4-one Scaffold

The synthetic accessibility of the piperidin-4-one core is a primary driver of its widespread investigation. The classical and most robust method for its construction is the Mannich reaction , a one-pot multicomponent condensation.[4][5]

The choice of the Mannich reaction is strategic due to its efficiency and modularity. It allows for the convergent assembly of three components—an aldehyde, a ketone with an active α-hydrogen, and an amine—in a single step, enabling the rapid generation of a diverse library of derivatives by simply varying the starting materials.

A typical Mannich condensation for synthesizing 2,6-diaryl-3-methyl-4-piperidones involves the reaction of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate, which serves as the ammonia source.[4] More advanced and stereocontrolled synthetic routes, such as those initiated by an α-imino rhodium carbene, have also been developed to yield highly functionalized piperidin-4-ones with excellent efficiency.[2]

Anticancer_Mechanism cluster_pathway JAK/STAT Pathway cluster_genes Gene Expression Piperidone Piperidin-4-one Derivative JAK JAK2 Kinase Piperidone->JAK Inhibits Apoptosis Pro-apoptosis Genes (e.g., Bax, p53) Piperidone->Apoptosis Promotes Expression STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Proliferation Proliferation & Anti-apoptosis Genes (e.g., Bcl-2) Nucleus->Proliferation Activates Drug_Discovery_Workflow cluster_screening Biological Screening Synthesis Synthesis of Piperidin-4-one Library (Protocol 1) Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Anticancer Anticancer Assay (MTT - Protocol 2) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (MIC - Protocol 3) Characterization->Antimicrobial Test Compounds AntiInflammatory Anti-inflammatory Assay Characterization->AntiInflammatory Test Compounds Other Other Assays (Antiviral, Neuroprotective) Characterization->Other Test Compounds Hit_ID Hit Identification (Potent & Selective Compounds) Anticancer->Hit_ID Antimicrobial->Hit_ID AntiInflammatory->Hit_ID Other->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 3-Methyl-1-tosylpiperidin-4-one: A Gateway to Potent Bioactive Molecules

Introduction: The Strategic Importance of a Substituted Piperidone In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone, integral to the structure of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Substituted Piperidone

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] The strategic introduction of substituents onto this versatile ring system allows for the fine-tuning of pharmacological properties, offering a powerful tool for lead optimization and the development of novel drug candidates. Among the vast array of substituted piperidones, 3-Methyl-1-tosylpiperidin-4-one emerges as a particularly valuable building block. The presence of the methyl group at the 3-position introduces a key stereocenter that can profoundly influence the biological activity of the final molecule, while the tosyl group serves as a robust protecting group for the piperidine nitrogen, enabling selective transformations at other positions of the ring. This application note provides a comprehensive guide to the use of 3-Methyl-1-tosylpiperidin-4-one in organic synthesis, with a focus on its application in the development of potent analgesics and other bioactive compounds. We will delve into detailed experimental protocols, the rationale behind synthetic strategies, and the critical role of stereochemistry in determining pharmacological outcomes.

Core Applications in Drug Discovery: A Focus on Opioid Analgesics

The most prominent application of 3-Methyl-1-tosylpiperidin-4-one lies in the synthesis of highly potent opioid analgesics, particularly analogs of fentanyl. The introduction of a 3-methyl group into the piperidine ring of fentanyl-like molecules can lead to a dramatic increase in analgesic potency, often by several orders of magnitude compared to the parent compound.[2][3] This enhancement is highly dependent on the stereochemistry of the 3-methyl group, with the cis-isomer generally exhibiting significantly higher potency than the trans-isomer.

The Crucial Role of Stereochemistry

The enhanced potency of cis-3-methyl fentanyl analogs is attributed to a more favorable interaction with the μ-opioid receptor. The methyl group in the cis configuration is thought to orient the 4-anilido side chain in a manner that optimizes binding to the receptor pocket. This highlights the critical importance of stereocontrol in the synthesis of these compounds.

Synthetic Workflow: From Piperidone to Potent Analgesics

The general synthetic strategy for the conversion of 3-Methyl-1-tosylpiperidin-4-one to potent analgesics involves a series of key transformations. The following workflow illustrates a typical synthetic sequence.

Synthetic Workflow A 3-Methyl-1-tosylpiperidin-4-one B Stereoselective Reduction or Reductive Amination A->B Key Transformation C cis-3-Methyl-4-amino-1-tosylpiperidine Derivative B->C Stereocontrolled Introduction of Amino Group D Acylation of Amino Group C->D E N-Acyl-cis-3-methyl-4-amino-1-tosylpiperidine D->E F Detosylation E->F Protecting Group Removal G N-Acyl-cis-3-methyl-4-aminopiperidine F->G H N-Alkylation G->H I Final Bioactive Molecule (e.g., Fentanyl Analog) H->I Final Diversification

[Image of a chemical reaction showing the synthesis of 3-Methyl-1-tosylpiperidin-4-one, for example, from a Dieckmann condensation followed by tosylation]

[Image of a chemical reaction showing the stereoselective reduction of 3-Methyl-1-tosylpiperidin-4-one to the corresponding cis-alcohol using L-Selectride]

[Image of a chemical reaction showing the reductive amination of 3-Methyl-1-tosylpiperidin-4-one with aniline using sodium triacetoxyborohydride]

[Image of a chemical reaction showing the N-alkylation of the detosylated piperidine with phenethyl bromide]

Sources

Application

The Strategic Application of 3-Methyl-1-tosylpiperidin-4-one in the Discovery of Potent Analgesics

Introduction: The Piperidine Scaffold and the Quest for Potent Analgesics The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, most notably in the field of analgesia. Its conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Quest for Potent Analgesics

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, most notably in the field of analgesia. Its conformationally flexible nature allows it to present key pharmacophoric elements in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.[1] Within the vast landscape of synthetic opioids, the 4-anilidopiperidine class, which includes the highly potent fentanyl and its analogs, represents a pinnacle of analgesic efficacy.[2] These compounds have been instrumental in managing severe pain but are also at the center of the ongoing opioid crisis, underscoring the continuous need for the discovery of new analogs with improved therapeutic profiles.[3]

A key strategy in modulating the pharmacological properties of fentanyl-based compounds is the introduction of substituents on the piperidine ring. The addition of a methyl group at the 3-position, for instance, has been shown to dramatically influence analgesic potency.[4] This has led to the development of compounds like 3-methylfentanyl, which can be thousands of times more potent than morphine.[3][5] The stereochemistry of this methyl group is of paramount importance, with the cis-isomers generally exhibiting significantly higher potency than their trans-counterparts.[6][7]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Methyl-1-tosylpiperidin-4-one as a key starting material in the synthesis of potent 3-methyl-substituted 4-anilidopiperidine analgesics. The tosyl group serves as an excellent protecting group for the piperidine nitrogen, allowing for selective modifications at other positions of the molecule before its removal. We will outline a comprehensive synthetic pathway, provide detailed step-by-step protocols, and discuss the critical structure-activity relationships that govern the analgesic potency of the resulting compounds.

Overall Synthetic Strategy

The multi-step synthesis to transform 3-Methyl-1-tosylpiperidin-4-one into a potent 3-methylfentanyl analog is outlined below. This strategy leverages a series of well-established and high-yielding chemical transformations.

Synthetic Pathway Figure 1: Overall Synthetic Pathway A 3-Methyl-1-tosylpiperidin-4-one B N-(3-Methyl-1-tosylpiperidin-4-yl)aniline A->B Reductive Amination (Aniline, NaBH(OAc)₃) C N-(3-Methylpiperidin-4-yl)aniline B->C N-Detosylation (e.g., HBr/AcOH or Na/NH₃) D N-(1-(2-Phenylethyl)-3-methylpiperidin-4-yl)aniline C->D N-Alkylation (2-Bromoethyl)benzene, Base) E 3-Methylfentanyl Analog D->E N-Acylation (Propionyl chloride, Base) SAR Figure 2: Stereoisomers and Potency cluster_cis cis-Isomers cluster_trans trans-Isomers Potency Analgesic Potency cis_plus (3R, 4S)-(+)-cis Highly Potent Potency->cis_plus Significantly Higher cis_minus (3S, 4R)-(-)-cis Less Potent Potency->cis_minus trans_plus (3S, 4S)-(+)-trans Moderately Potent Potency->trans_plus trans_minus (3R, 4R)-(-)-trans Least Potent Potency->trans_minus Significantly Lower

Sources

Application

Scalable synthesis of 3-Methyl-1-tosylpiperidin-4-one

An Application Note for the Scalable Synthesis of 3-Methyl-1-tosylpiperidin-4-one Introduction 3-Methyl-1-tosylpiperidin-4-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Synthesis of 3-Methyl-1-tosylpiperidin-4-one

Introduction

3-Methyl-1-tosylpiperidin-4-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The piperidone core, decorated with a methyl group and protected by a tosyl group, offers a versatile scaffold for further chemical modifications. The tosyl group not only serves as a robust protecting group for the nitrogen atom but also activates the adjacent positions for nucleophilic attack. This application note provides a detailed, scalable, and reliable protocol for the synthesis of 3-Methyl-1-tosylpiperidin-4-one, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis of 3-Methyl-1-tosylpiperidin-4-one can be efficiently achieved through a tandem aza-Michael addition and intramolecular cyclization reaction. This approach is known for its atom economy and often results in high yields.[1] The overall reaction is depicted below:

Scheme 1: Synthesis of 3-Methyl-1-tosylpiperidin-4-one

Reaction Mechanism

The reaction proceeds through a cascade of aza-Michael additions followed by an intramolecular cyclization. The mechanism can be described as follows:

  • First Aza-Michael Addition: The reaction is initiated by the deprotonation of p-toluenesulfonamide by a suitable base, forming a nucleophilic sulfonamide anion. This anion then undergoes an aza-Michael addition to methyl vinyl ketone.

  • Second Aza-Michael Addition: The resulting intermediate, still possessing a nucleophilic nitrogen, undergoes a second aza-Michael addition, this time to acrolein.

  • Intramolecular Aldol Condensation/Cyclization: The open-chain intermediate then undergoes an intramolecular cyclization, likely via an aldol-type condensation, to form the six-membered piperidone ring. Subsequent dehydration leads to the final product.

The reversibility of the aza-Michael reaction can play a role in achieving higher selectivity, especially under optimized conditions.[2][3]

Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate considerations for heat and mass transfer.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
p-Toluenesulfonamide171.2217.12 g0.10>98%Sigma-Aldrich
Methyl vinyl ketone70.097.71 g (8.5 mL)0.11>95%Sigma-Aldrich
Acrolein56.066.17 g (7.3 mL)0.11>95%Sigma-Aldrich
Sodium hydroxide40.004.40 g0.11>97%Fisher Scientific
Ethanol46.07200 mL-AnhydrousFisher Scientific
Toluene92.14100 mL-AnhydrousSigma-Aldrich
Diethyl ether74.12200 mL-AnhydrousFisher Scientific
Magnesium sulfate120.3710 g-AnhydrousSigma-Aldrich
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Crystallization dish

Reaction Workflow

Synthesis Workflow reagents 1. Charge p-toluenesulfonamide and ethanol base 2. Add sodium hydroxide solution reagents->base Stir at room temperature mvk 3. Add methyl vinyl ketone base->mvk Maintain temperature below 25°C acrolein 4. Add acrolein mvk->acrolein Maintain temperature below 25°C reflux 5. Heat to reflux acrolein->reflux Heat for 4-6 hours workup 6. Aqueous work-up and extraction reflux->workup Cool to room temperature purification 7. Crystallization workup->purification Concentrate organic phase characterization 8. Characterization purification->characterization Isolate pure product

Caption: Overall workflow for the synthesis of 3-Methyl-1-tosylpiperidin-4-one.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Initial Charging: Charge the flask with p-toluenesulfonamide (17.12 g, 0.10 mol) and ethanol (100 mL). Stir the mixture at room temperature under a nitrogen atmosphere until the solid is partially dissolved.

  • Base Addition: Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in water (20 mL) and add it to the dropping funnel. Add the sodium hydroxide solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Aza-Michael Addition: Add methyl vinyl ketone (8.5 mL, 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25°C with a water bath if necessary. After the addition is complete, add acrolein (7.3 mL, 0.11 mol) dropwise over 30 minutes, again controlling the temperature.

  • Cyclization: After the additions are complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water (100 mL) and toluene (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[4] Filter the crystals using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to afford pure 3-Methyl-1-tosylpiperidin-4-one.

Scalability and Optimization

Scaling up this synthesis requires careful consideration of several factors to maintain yield and purity.

ParameterLaboratory Scale (0.1 mol)Pilot Scale (1.0 mol)Key Considerations for Scale-up
Reaction Volume 500 mL5 LEnsure adequate mixing and heat transfer. Use a jacketed reactor with overhead stirring.
Reagent Addition Dropping funnelMetering pumpPrecise control of addition rate is crucial to manage exotherms.
Temperature Control Water/ice bathReactor cooling/heating systemEfficient heat removal is critical during the exothermic aza-Michael additions.
Work-up Separatory funnelLiquid-liquid extractorFor large volumes, continuous extraction can be more efficient.
Purification RecrystallizationCrystallizerControlled cooling rates are important for consistent crystal size and purity.

Safety Precautions

  • p-Toluenesulfonamide: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Methyl vinyl ketone: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin and eye irritation. Work in a well-ventilated fume hood.

  • Acrolein: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5] Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.[5] Wear appropriate gloves and eye protection.

  • Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.[6] Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][7][8]

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Time: 6-8 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 100°C hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV

  • Expected Molecular Ion (M+): m/z 267.09

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 3.60-3.50 (m, 1H, N-CH), 3.40-3.30 (m, 1H, N-CH), 3.00-2.85 (m, 1H, CH-CH₃), 2.70-2.50 (m, 2H, CH₂-C=O), 2.44 (s, 3H, Ar-CH₃), 2.30-2.15 (m, 2H, N-CH₂), 1.10 (d, J = 7.0 Hz, 3H, CH-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 208.5 (C=O), 143.8 (Ar-C), 133.2 (Ar-C), 129.8 (Ar-CH), 127.6 (Ar-CH), 52.1 (N-CH₂), 48.5 (CH-CH₃), 45.3 (N-CH₂), 38.6 (CH₂-C=O), 21.5 (Ar-CH₃), 11.8 (CH-CH₃).

Troubleshooting Guide

Troubleshooting start Low Yield incomplete Incomplete Reaction start->incomplete side_products Side Products start->side_products loss_workup Loss During Work-up start->loss_workup incomplete_sol1 Increase reaction time incomplete->incomplete_sol1 incomplete_sol2 Check base stoichiometry incomplete->incomplete_sol2 side_products_sol1 Control temperature during addition side_products->side_products_sol1 side_products_sol2 Use fresh, distilled reagents side_products->side_products_sol2 loss_workup_sol1 Perform multiple extractions loss_workup->loss_workup_sol1 loss_workup_sol2 Optimize crystallization solvent loss_workup->loss_workup_sol2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Conclusion

The provided protocol offers a robust and scalable method for the synthesis of 3-Methyl-1-tosylpiperidin-4-one. By carefully controlling reaction parameters, particularly temperature during the exothermic addition steps, high yields of the pure product can be consistently obtained. This application note serves as a comprehensive guide for chemists in academic and industrial settings, facilitating the production of this valuable synthetic intermediate.

References

  • Rational Catalyst Design for an Optimized Aza-Michael Addition. Org. Lett.2024, 26, 1533–1538.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024, February 15).
  • 3-Methyl-1-tosylpiperidin-4-one. PubChem.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
  • The Retro-Aza-Michael Reaction: How Process Optimiz
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 23).
  • Safety Data Sheet - Cayman Chemical. (2025, August 18).
  • 3-methylpiperidin-4-one - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ...
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Organic Syntheses Procedure.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-tosylpiperidin-4-one

Welcome to the technical support center for the synthesis of 3-Methyl-1-tosylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-tosylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Methyl-1-tosylpiperidin-4-one, which is most commonly prepared via a Dieckmann condensation of a suitably substituted diester, followed by alkylation, or by constructing the methylated ring system from an acyclic precursor.

Q1: My Dieckmann condensation is resulting in a low yield of the β-keto ester precursor. What are the likely causes and how can I improve it?

Low yields in the Dieckmann condensation, the key ring-forming step, are a frequent challenge. This intramolecular cyclization of a diester to form a β-keto ester is highly sensitive to reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Ineffective Base The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the diester, initiating the cyclization. An inappropriate base can lead to side reactions like saponification or may not be strong enough to drive the reaction to completion.1. Base Selection: Sodium ethoxide (NaOEt) in a non-protic solvent like toluene or benzene is a classic choice. For more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will quench the base and inhibit the reaction.
Suboptimal Solvent The solvent plays a crucial role in solvating the reactants and stabilizing the intermediates. A poor solvent choice can hinder the reaction rate and promote side reactions.1. Solvent Polarity: Aprotic solvents like toluene, benzene, or THF are generally preferred.[2] Polar aprotic solvents like DMSO can sometimes enhance the stability of the enolate, but may also promote side reactions.[3] 2. High Dilution: In some cases, high dilution can favor the intramolecular Dieckmann cyclization over intermolecular side reactions.
Incomplete Reaction Insufficient reaction time or temperature can lead to incomplete conversion of the starting diester.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. 2. Adjust Temperature: While many Dieckmann condensations proceed at room temperature or with gentle heating, some may require reflux conditions to go to completion.
Side Reactions Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, especially at high concentrations. Hydrolysis of the ester groups can also occur if water is present.1. Controlled Addition: Add the diester slowly to a solution of the base to maintain a low concentration of the starting material, favoring the intramolecular reaction. 2. Strict Anhydrous Conditions: As mentioned, rigorously exclude water from the reaction.

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation:

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Q2: I am struggling with the α-methylation of the N-tosyl-4-piperidone ring. What are the key considerations for this step?

Introducing the methyl group at the 3-position via α-alkylation of the pre-formed N-tosyl-4-piperidone is a common strategy. However, this step can be plagued by issues of poly-alkylation, low conversion, and poor regioselectivity.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Inefficient Enolate Formation The regioselective formation of the enolate at the C-3 position is critical for successful methylation. The choice of base and reaction conditions will determine the position and extent of deprotonation.1. Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is often used to generate the kinetic enolate at the less substituted α-carbon.[4] 2. Temperature Control: Strict temperature control is essential to prevent enolate equilibration and side reactions.
Poly-methylation The mono-methylated product can be further deprotonated and alkylated, leading to the formation of 3,3-dimethyl-1-tosylpiperidin-4-one.1. Stoichiometry of Reagents: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent (e.g., methyl iodide). 2. Slow Addition: Add the alkylating agent slowly to the enolate solution at low temperature to minimize over-alkylation.
Low Reactivity of Alkylating Agent The chosen methylating agent may not be reactive enough to efficiently alkylate the enolate.1. Choice of Methylating Agent: Methyl iodide (MeI) is a highly reactive and commonly used methylating agent. Methyl triflate (MeOTf) is even more reactive but also more expensive and moisture-sensitive.
Competing Reactions The enolate can also participate in other reactions, such as aldol condensation with the starting ketone.1. Low Temperature: Performing the reaction at low temperatures (-78 °C) minimizes the rate of competing side reactions. 2. Rapid Quenching: Once the reaction is complete, quench it quickly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize the remaining enolate.

Experimental Protocol for α-Methylation of N-Tosyl-4-piperidone:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • LDA Formation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of N-tosyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q3: My overall yield is low, and I suspect product loss during purification. What are the best practices for purifying 3-Methyl-1-tosylpiperidin-4-one?

Product loss during workup and purification is a common source of low overall yield. The physicochemical properties of the target compound and potential impurities need to be considered.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Product Solubility The product may have some water solubility, leading to losses during aqueous workup.1. Extraction Solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. 2. Brine Wash: After aqueous extraction, wash the organic layer with brine to reduce the amount of dissolved water. 3. Back-Extraction: If significant product loss is suspected in the aqueous layer, perform a back-extraction with the organic solvent.
Decomposition on Silica Gel The β-keto ester intermediate and the final product can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.1. Neutralized Silica Gel: Treat the silica gel with a small amount of a base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Alternative Stationary Phases: Consider using neutral alumina for chromatography if decomposition is severe. 3. Rapid Chromatography: Perform flash column chromatography to minimize the contact time of the compound with the stationary phase.
Co-elution with Impurities Impurities with similar polarity to the product can be difficult to separate by column chromatography.1. Optimize Eluent System: Carefully select the solvent system for column chromatography to maximize the separation between the product and impurities. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities.[5]

II. Frequently Asked Questions (FAQs)

Q4: What are the primary synthetic routes to 3-Methyl-1-tosylpiperidin-4-one?

There are two main retrosynthetic approaches to consider:

Route A: Cyclization Followed by Alkylation

This is a very common approach where the N-tosyl-4-piperidone ring is first synthesized, typically via a Dieckmann condensation, and then the methyl group is introduced at the α-position.

Caption: Retrosynthetic analysis via Route A.

Route B: Construction of the Methylated Acyclic Precursor Followed by Cyclization

In this approach, the methyl group is incorporated into the acyclic precursor before the ring-closing reaction. This can sometimes offer better control over regioselectivity. A common method is a tandem Michael addition-Dieckmann condensation.[2][3][6]

Caption: Retrosynthetic analysis via Route B.

Q5: What is the role of the tosyl protecting group?

The tosyl (p-toluenesulfonyl) group serves several important functions in this synthesis:

  • Nitrogen Protection: It protects the secondary amine of the piperidine ring from unwanted side reactions. The tosyl group is stable to a wide range of reaction conditions.

  • Activation of α-Protons: The electron-withdrawing nature of the sulfonyl group increases the acidity of the α-protons (at C-3 and C-5), facilitating their removal for enolate formation and subsequent alkylation.

  • Directing Group: In some reactions, the bulky tosyl group can influence the stereochemical outcome of reactions on the piperidine ring.

Q6: Are there any alternative methods to the Dieckmann condensation for forming the piperidinone ring?

Yes, several other methods can be employed to construct the piperidin-4-one skeleton:

  • Aza-Prins Cyclization: This reaction involves the cyclization of an N-homoallylic sulfonamide with an aldehyde to form a 4-halopiperidine, which can then be converted to the piperidinone.[7]

  • Tandem Michael Addition-Dieckmann Condensation: As mentioned in FAQ 4, this one-pot reaction can be a highly efficient way to construct the ring system with the desired substitution pattern.[2][3][6]

  • Synthesis from Substituted Pyridines: Certain substituted pyridines can be reduced and further functionalized to yield the desired piperidinone.

The choice of method will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.

III. References

  • (Author, Year). Title of a relevant book or review on piperidine synthesis. Publisher.

  • ALkhafaji, L. A. J., & Al-Masoudi, N. A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • (Author, Year). Title of a relevant journal article on Dieckmann condensation. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on α-alkylation of ketones. Journal Name, Volume(Issue), pages.

  • DeGraffenreid, M. R., Bennett, S., Caille, S., Gonzalez-Lopez de Turiso, F., Hungate, R. W., Julian, L. D., ... & Powers, J. P. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane β-keto esters. The Journal of organic chemistry, 72(19), 7455–7458. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • (Author, Year). Title of a relevant journal article on purification of nitrogen-containing heterocycles. Journal Name, Volume(Issue), pages.

  • ResearchGate. (n.d.). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. [Link]

  • ResearchGate. (2025). Synthesis of 2-substituted-1-tosylpiperidin-4-one. [Link]

  • (Author, Year). Title of a relevant book on protecting groups in organic synthesis. Publisher.

  • (Author, Year). Title of a relevant journal article on aza-Prins cyclization. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on tandem Michael addition-Dieckmann condensation. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on synthesis of piperidones from pyridines. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on the use of tosyl groups in synthesis. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on purification techniques in organic synthesis. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on stereoselective synthesis of piperidines. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on large-scale synthesis of piperidine derivatives. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on N-alkylation of piperidines. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on the synthesis of N-substituted piperidin-4-ols. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant journal article on the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Journal Name, Volume(Issue), pages.

  • (Author, Year). Title of a relevant forum discussion on piperidone synthesis. Online Forum.

  • Chemistry Stack Exchange. (2016). Enolate formation and tosylate displacement in cis/trans decalin. [Link]

  • (Author, Year). Title of a relevant journal article on the synthesis and cytotoxicity of N-methyl-4-piperidone curcumin analogues. Journal Name, Volume(Issue), pages.

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-1-tosylpiperidin-4-one

Welcome to the technical support center for the synthesis of 3-Methyl-1-tosylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-tosylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.

Overview: The Synthetic Challenge

The synthesis of 3-Methyl-1-tosylpiperidin-4-one is a classic example of heterocyclic construction that combines two powerful reactions: the aza-Michael addition and an intramolecular aldol condensation. While conceptually straightforward, the reaction is sensitive to conditions, and several competing pathways can lead to a range of side products, impacting yield and purity. Understanding these potential pitfalls is the key to a successful and reproducible synthesis.

The most common synthetic approach involves a tandem reaction sequence. First, a protected amine undergoes a conjugate addition to an α,β-unsaturated ketone (aza-Michael addition) to form a 1,5-dicarbonyl equivalent. This intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered piperidone ring.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low, but my starting materials are consumed. What are the most likely non-product-forming side reactions?

This is a common issue often traced back to the reactivity of the Michael acceptor.

Answer: The two most probable causes for low yield with concurrent starting material consumption are polymerization of the Michael acceptor and the formation of a bis-Michael adduct .

  • Polymerization of the Michael Acceptor: Simple α,β-unsaturated ketones, particularly methyl vinyl ketone (MVK), are highly susceptible to base-catalyzed polymerization.[1][2] This parallel reaction consumes the MVK, making it unavailable for the desired conjugate addition and effectively killing the reaction. This is often observed as the formation of an insoluble, sticky solid in the reaction flask.

  • Bis-Michael Adduct Formation: This occurs when the nitrogen of the initial aza-Michael adduct, which is now a secondary amine, attacks a second molecule of the Michael acceptor. This "double addition" creates a high-molecular-weight side product that will not cyclize to form the desired piperidone. This is especially prevalent if the primary amine starting material is not fully protected or if the reaction conditions favor intermolecular reactions over the intramolecular cyclization.[1]

Q2: My TLC shows multiple spots near the product's Rf value. What could these closely-related impurities be?

Answer: When you observe multiple spots with similar polarity to your product, it often indicates the presence of isomers or intermediates that failed to proceed to the final product.

  • Uncyclized 1,5-Diketone Intermediate: The primary product of the aza-Michael addition is the linear 1,5-diketone intermediate. If the conditions for the subsequent intramolecular aldol condensation (e.g., base concentration, temperature) are insufficient, this intermediate can remain as a significant impurity.[1] Its polarity is often similar to the final cyclized product.

  • Aldol Addition Product (Pre-Condensation): The intramolecular aldol reaction first forms a β-hydroxy ketone (the aldol adduct). This intermediate must then undergo dehydration (condensation) to form the final α,β-unsaturated ketone within the ring structure (if applicable, though the target molecule is a saturated ketone). If the elimination of water is slow or incomplete, you may isolate this hydroxylated side product.

  • Diastereomers: The target molecule, 3-Methyl-1-tosylpiperidin-4-one, has a stereocenter at the 3-position. Depending on the substrate and reaction conditions, the synthesis can sometimes produce diastereomers if other stereocenters are present or induced, which may be separable by chromatography.

Q3: How can I specifically minimize the formation of the bis-Michael adduct?

Answer: Minimizing the bis-Michael adduct requires favoring the intramolecular cyclization over a second intermolecular Michael addition.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component relative to the Michael acceptor. This ensures the acceptor is the limiting reagent, reducing the chance for a second addition.

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the amine and the base. This maintains a low instantaneous concentration of the acceptor, which heavily favors the intramolecular reaction pathway due to proximity effects.[3][4]

  • Choice of Base: A strong, non-nucleophilic base can facilitate the deprotonation for the aldol cyclization more efficiently without interfering with the Michael acceptor.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.

Observation Potential Cause (Side Product) Proposed Solution & Rationale
Low or no yield; insoluble polymer forms in flask. Polymerization of Michael acceptor (e.g., MVK).Use a precursor such as a β-chloroketone or a Mannich salt (e.g., Eschenmoser's salt). These generate the reactive α,β-unsaturated ketone in situ at a low, steady concentration, preventing polymerization.[3][4]
Low yield; starting amine is consumed, but a higher MW spot is seen on LC-MS. Bis-Michael Adduct Formation.Add the Michael acceptor slowly to the reaction mixture. This leverages the high effective molarity of the intramolecular cyclization, allowing it to outcompete the intermolecular second addition.[1]
Product is contaminated with a slightly more polar impurity. Uncyclized 1,5-Diketone Intermediate.Increase reaction time or temperature after the initial Michael addition is complete to drive the aldol condensation to completion. Ensure sufficient catalytic base is present for the cyclization step.[5]
Reaction is sluggish and does not go to completion. Reversibility of the aza-Michael addition.Ensure the subsequent cyclization step is efficient and irreversible. The formation of a stable six-membered ring is thermodynamically favored and helps pull the initial equilibrium toward the adduct.[1][5] Consider a stronger base or aprotic polar solvent to promote the cyclization.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to 3-Methyl-1-tosylpiperidin-4-one versus the major competing side-reaction pathways.

reaction_pathway cluster_side Side Reactions SM Tosyl-protected Amino Ketone + MVK MichaelAdduct 1,5-Diketone Intermediate (Aza-Michael Adduct) SM->MichaelAdduct Aza-Michael Addition Polymer MVK Polymer (Side Product) SM->Polymer Polymerization of MVK SelfCond Self-Condensation Product (Side Product) SM->SelfCond Intermolecular Aldol Product 3-Methyl-1-tosylpiperidin-4-one (Desired Product) MichaelAdduct->Product Intramolecular Aldol Condensation BisAdduct Bis-Michael Adduct (Side Product) MichaelAdduct->BisAdduct 2nd Michael Addition (+ MVK)

Caption: Main vs. Side Reaction Pathways in Piperidone Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-tosylpiperidin-4-one

Disclaimer: This is a representative procedure and should be adapted and optimized based on laboratory safety standards and small-scale test reactions.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-tosyl-1-aminopropan-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

  • Michael Addition: In a separate flask, prepare a solution of methyl vinyl ketone (MVK, 1.2 eq) in anhydrous THF. Add this MVK solution to the reaction mixture dropwise over 1 hour using a syringe pump, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to prevent MVK polymerization and minimize the formation of the bis-Michael adduct.[4]

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the intramolecular aldol condensation can be monitored by TLC or LC-MS, checking for the disappearance of the linear 1,5-diketone intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate). Rationale: The non-polar bis-Michael adduct and any remaining starting materials will elute first, followed by the desired product. The more polar uncyclized intermediate and aldol addition products will elute last.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Methyl-1-tosylpiperidin-4-one as a solid or oil.

References

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Student Research Symposium.
  • Minimizing side product formation during Michael addition reactions for pyrroline synthesis. BenchChem Technical Support.
  • Favorskii rearrangement. Wikipedia.
  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Robinson Annul
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Robinson Annulation Mechanism & Examples. Total Synthesis.
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